ER-Independent Anti-Glioma Cytotoxicity: CC-8490 vs. Faslodex (Fulvestrant) Mechanistic Differentiation in ER-Negative Glioma Cells
CC-8490 and tamoxifen both produced dose-dependent growth inhibition across three glioma cell lines (U87MG, U138MG, U373MG) at concentrations of 5–80 μmol/L in MTT assays after 48-hour continuous exposure, whereas the pure ER antagonist Faslodex (fulvestrant) showed no growth-suppressive activity at any tested concentration in the same assay systems . Flow cytometry quantification confirmed that 40 μmol/L CC-8490 or tamoxifen induced a sub-G0/G1 apoptotic population increasing from approximately 5% at 6 hours to >80% at 48 hours . Of the eight glioma cell lines examined (U87MG, T98G, U251MG, U373MG, U138MG, WS1088, A172, N1321N1), none expressed ER-α or ER-β mRNA by RT-PCR, while positive control MCF-7 breast and PC-3 prostate cancer cells showed robust ER expression . This demonstrates that SERM-mediated glioma cytotoxicity is not mediated through classical ER signaling and is not a property shared by all ER-binding agents.
| Evidence Dimension | In vitro growth inhibition / apoptosis induction in ER-negative glioma cell lines |
|---|---|
| Target Compound Data | CC-8490: Dose-dependent growth inhibition at 5–80 μmol/L in U87MG, U138MG, U373MG; sub-G0/G1 population >80% at 40 μmol/L, 48 h |
| Comparator Or Baseline | Faslodex (fulvestrant, pure ER antagonist): No growth inhibition at any concentration; Tamoxifen: Comparable dose-dependent growth inhibition and apoptosis (sub-G0/G1 >80% at 40 μmol/L, 48 h); Vehicle (0.1% DMSO): Baseline sub-G0/G1 ~5% |
| Quantified Difference | Qualitative categorical difference: CC-8490 and tamoxifen active; Faslodex inactive. Quantitative: CC-8490 and tamoxifen increased sub-G0/G1 from ~5% to >80% at 40 μmol/L, 48 h. |
| Conditions | U87MG, U138MG, U373MG human glioma cell lines; MTT assay 48 h continuous exposure at 5, 10, 20, 40, 80 μmol/L; flow cytometry with propidium iodide staining at 10, 20, 40 μmol/L for 6, 24, 48 h; RT-PCR for ER-α/ER-β in 8 glioma lines |
Why This Matters
This evidence directly refutes the assumption that any ER-binding agent can substitute for CC-8490 in glioma research—Faslodex, despite high ER affinity, lacks anti-glioma activity entirely, establishing that CC-8490's glioma cytotoxicity is mechanistically distinct and not predictable from SERM class membership alone.
- [1] Hui A-M, Zhang W, Chen W, Xi D, Purow B, Friedman GC, Fine HA. Agents with Selective Estrogen Receptor (ER) Modulator Activity Induce Apoptosis In vitro and In vivo in ER-Negative Glioma Cells. Cancer Res. 2004 Dec 15;64(24):9115-23. View Source
